N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine
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Overview
Description
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals . The presence of the nitrobenzenesulfonyl group and the methyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods such as hydrogenation, cyclization, or cycloaddition reactions.
Introduction of the nitrobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring with 4-nitrobenzenesulfonyl chloride under basic conditions.
Methylation: The final step is the methylation of the piperidine nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The methyl group on the piperidine nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkylating agents like methyl iodide and ethyl bromide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its structure and the nature of the target . The nitrobenzenesulfonyl group and the piperidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine widely used in organic synthesis.
N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.
4-Nitrobenzenesulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonamide derivatives.
Uniqueness
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine is unique due to the presence of both the nitrobenzenesulfonyl group and the methyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C12H17N3O4S |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-1-(4-nitrophenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-10-3-2-8-14(9-10)20(18,19)12-6-4-11(5-7-12)15(16)17/h4-7,10,13H,2-3,8-9H2,1H3 |
InChI Key |
NJEMHFQIMFKONO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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